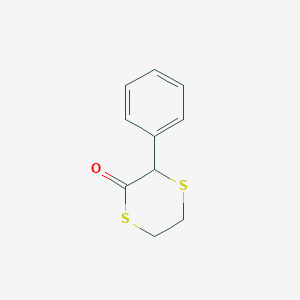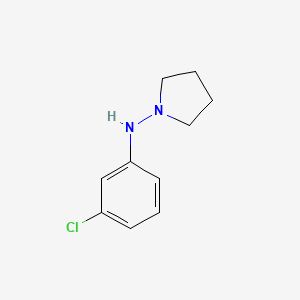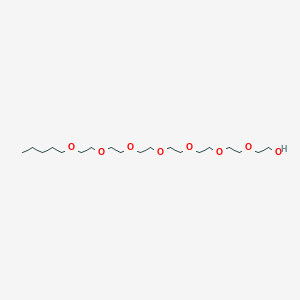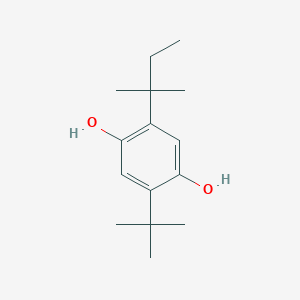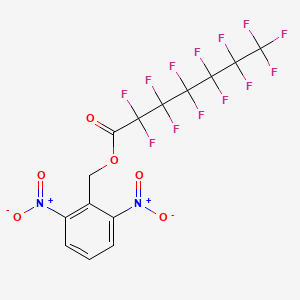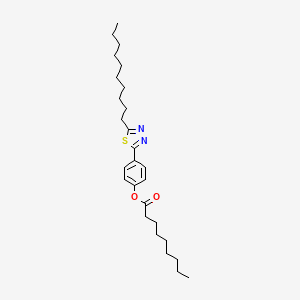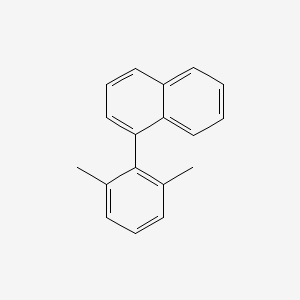
Naphthalene, 1-(2,6-dimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene, 1-(2,6-dimethylphenyl)- is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a naphthalene core substituted with a 2,6-dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-(2,6-dimethylphenyl)- typically involves the coupling of naphthalene derivatives with 2,6-dimethylphenyl groups. One common method is the Suzuki–Miyaura coupling reaction, which employs palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of Naphthalene, 1-(2,6-dimethylphenyl)- may involve large-scale coupling reactions using similar methodologies as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene, 1-(2,6-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Naphthalene, 1-(2,6-dimethylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can serve as a fluorescent marker or probe in biological studies due to its aromatic structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Naphthalene, 1-(2,6-dimethylphenyl)- involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene, 2,6-dimethyl-: Similar in structure but lacks the 1-(2,6-dimethylphenyl) substitution.
1,8-Naphthalimide derivatives: These compounds share the naphthalene core but have different functional groups attached, leading to varied applications.
Uniqueness
Naphthalene, 1-(2,6-dimethylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other naphthalene derivatives may not be suitable.
Propriétés
Numéro CAS |
147424-62-2 |
|---|---|
Formule moléculaire |
C18H16 |
Poids moléculaire |
232.3 g/mol |
Nom IUPAC |
1-(2,6-dimethylphenyl)naphthalene |
InChI |
InChI=1S/C18H16/c1-13-7-5-8-14(2)18(13)17-12-6-10-15-9-3-4-11-16(15)17/h3-12H,1-2H3 |
Clé InChI |
FCPZCDRCVFKPGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
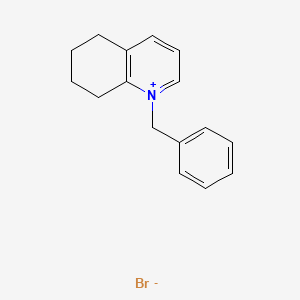
![2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline](/img/structure/B15163954.png)
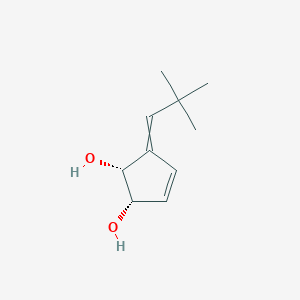

![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
![N~1~,N~3~-Bis[(1R)-1-phenylethyl]propane-1,3-diamine](/img/structure/B15163980.png)
